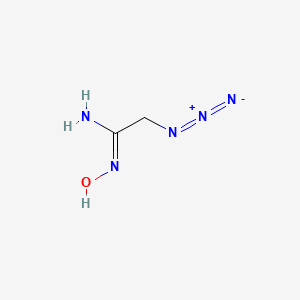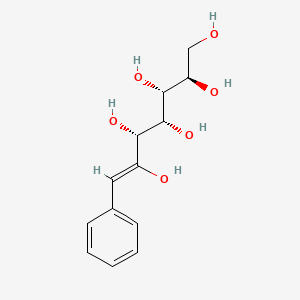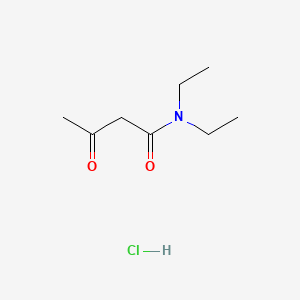
2-azido-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N’-hydroxyethanimidamide is an organic compound that features an azido group (-N₃) and a hydroxyimino group (-C=N-OH) attached to an ethanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N’-hydroxyethanimidamide typically involves the introduction of the azido group into the ethanimidamide structure. One common method is the reaction of ethanimidamide with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-azido-N’-hydroxyethanimidamide may involve continuous-flow processes to ensure safety and efficiency. The use of continuous-flow reactors allows for better control over reaction conditions and minimizes the risks associated with handling azides, which can be potentially explosive .
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Triphenylphosphine (PPh₃), dithiothreitol (DTT)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products Formed
Reduction: Amines
Cycloaddition: Triazoles
Wissenschaftliche Forschungsanwendungen
2-azido-N’-hydroxyethanimidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-azido-N’-hydroxyethanimidamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful for labeling and tracking biomolecules in biological systems . Additionally, the reduction of the azido group to an amine can lead to the formation of functionalized molecules with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azido-N,N-dimethylethanamine: Similar structure but with dimethyl substitution on the ethanamine backbone.
2-azido-1,3-dimethylimidazolinium: Contains an imidazolinium ring with azido substitution.
Uniqueness
2-azido-N’-hydroxyethanimidamide is unique due to the presence of both the azido and hydroxyimino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
67015-10-5 |
|---|---|
Molekularformel |
C2H5N5O |
Molekulargewicht |
115.09 g/mol |
IUPAC-Name |
2-azido-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H5N5O/c3-2(6-8)1-5-7-4/h8H,1H2,(H2,3,6) |
InChI-Schlüssel |
FOTOYHFPKURHNE-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C(=N/O)/N)N=[N+]=[N-] |
Kanonische SMILES |
C(C(=NO)N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)









